3-Furan-2-yl-4-methyl-pentanoic acid
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Overview
Description
3-Furan-2-yl-4-methyl-pentanoic acid is a compound that can be associated with furan derivatives, which are of significant interest in the field of organic chemistry due to their potential applications in various industries, including pharmaceuticals, fragrances, and food. Although the specific compound is not directly studied in the provided papers, the research on furan derivatives and their reactions can offer insights into its chemical behavior and synthesis.
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the study of the reaction of alkyllithium reagents with furan-3-carboxylic acid led to the synthesis of 4-(furan-3'-yl)-1-methylbutyltriphenylphosphonium iodide, showcasing the potential routes to synthesize furan-containing compounds . Similarly, the conversion of furfural derivatives into high-value alcohols, as seen in the selective hydrogenolysis of 2-methyltetrahydrofuran, indicates the versatility of furan derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. This structure imparts unique electronic and steric properties to the compounds. For example, the restricted rotation about the bond in a furan derivative was observed in the NMR spectrum of a multiply functionalized furan, indicating the impact of the furan ring on the compound's conformation .
Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions, often forming complex mixtures of products. The reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide produced a wide range of sulfur-containing compounds, demonstrating the reactivity of furan derivatives under certain conditions . Additionally, the conversion of furfural derivatives into alcohols and esters further exemplifies the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their functional groups and molecular structure. For instance, the quantification of volatile furan derivatives in heated meat suggests that these compounds have significant odorant properties, which can contribute to the flavor profile of foods . The reactivity of furan derivatives with nucleophiles, electrophiles, and various catalysts also highlights their chemical versatility and potential for transformation into a wide range of products .
Scientific Research Applications
Chemical Synthesis and Reactions
3-Furan-2-yl-4-methyl-pentanoic acid and its derivatives are pivotal in various chemical synthesis and reaction processes. For instance, NaOH catalyzed condensation reactions involving levulinic acid and biomass-derived furan-aldehydes lead to the formation of products like (E)-6-[5-(hydroxymethyl)furan-2-yl]-hex-4-oxo-5-enoic acid and (E)-3-[5-(hydroxymethyl)furan-2-yl]methylene-4-oxo-pentanoic acid, signifying the role of furan derivatives in organic synthesis and industrial applications (Amarasekara et al., 2015).
Biorefinery and Fuel Production
The compound has applications in the biorefinery sector. For example, studies reveal the utility of furfural and its derivatives, closely related to 3-Furan-2-yl-4-methyl-pentanoic acid, in the production of high carbon fuel precursors. The research demonstrates the effective utilization of lignocellulosic xylose-derived furfural for the production of versatile furanic platform molecules, highlighting the relevance of furan derivatives in the development of sustainable fuel alternatives (Gebresillase et al., 2018).
Microbial Fermentation and Biofuel Production
Additionally, the compound finds its implications in microbial fermentation and biofuel production. Research on pentanol isomers, including compounds structurally akin to 3-Furan-2-yl-4-methyl-pentanoic acid, indicates their potential as biofuels. Microbial fermentation from amino acid substrates showcases the relevance of such furan derivatives in the field of bioengineering and renewable energy sources (Cann & Liao, 2009).
Flavor and Aroma Compounds
Furthermore, the derivative of furan compounds plays a significant role in the formation of flavor and aroma compounds. Studies involving the Maillard reaction between ribose and cysteine reveal the formation of sulfur aroma compounds like 2-methyl-3-furanthiol, where the furan moiety plays a critical role. This showcases the compound's importance in food chemistry and the flavor industry (Cerny & Davidek, 2003).
Safety And Hazards
properties
IUPAC Name |
3-(furan-2-yl)-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAZKIOEYOOAEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furan-2-yl-4-methyl-pentanoic acid |
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